Bienvenue dans la boutique en ligne BenchChem!

7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid

Molecular weight optimization Ligand efficiency Oxazolidinone SAR

7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid (CAS 89248-92-0) is a synthetic oxazolidin-2-one derivative with the molecular formula C₁₈H₃₁NO₅ and a molecular weight of 341.4 g/mol. The compound features a heptanoic acid side chain at the oxazolidinone 4-position and an N3-substituted 3-cyclopentyl-3-hydroxypropyl moiety.

Molecular Formula C18H31NO5
Molecular Weight 341.4 g/mol
CAS No. 89248-92-0
Cat. No. B15207992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid
CAS89248-92-0
Molecular FormulaC18H31NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(CCN2C(COC2=O)CCCCCCC(=O)O)O
InChIInChI=1S/C18H31NO5/c20-16(14-7-5-6-8-14)11-12-19-15(13-24-18(19)23)9-3-1-2-4-10-17(21)22/h14-16,20H,1-13H2,(H,21,22)
InChIKeyAGXIDBAPGIUKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic Acid (CAS 89248-92-0): Structural Identity and Class Context for Procurement Decisions


7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid (CAS 89248-92-0) is a synthetic oxazolidin-2-one derivative with the molecular formula C₁₈H₃₁NO₅ and a molecular weight of 341.4 g/mol . The compound features a heptanoic acid side chain at the oxazolidinone 4-position and an N3-substituted 3-cyclopentyl-3-hydroxypropyl moiety. It sits at the intersection of two pharmacologically relevant chemical series: oxazolidine-based anti-hyperlipidemic agents exemplified in patent EP0605729, which describes compounds that decrease both serum triglyceride and cholesterol levels [1], and heterocyclic prostaglandin analogs where the oxazolidinone ring serves as a bioisosteric replacement for the cyclopentane core of natural prostanoids [2]. This dual lineage defines its potential research utility and distinguishes it from simpler oxazolidinone scaffolds.

Why Generic Oxazolidinone Substitution Fails: Structural Nuances of 7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic Acid That Preclude Simple Interchange


Within the oxazolidinone-heptanoic acid series, even seemingly conservative substituent modifications produce compounds with distinct molecular weights, lipophilicities, and hydrogen-bonding capacities that preclude interchangeable use. The cyclopentyl analog (CAS 89248-92-0, MW 341.4) differs from its closest congener, the cycloheptyl variant (CAS 89248-93-1, MW 369.5, molecular formula C₂₀H₃₅NO₅) [1], by a ring-size contraction of two methylene units, resulting in a molecular weight reduction of approximately 28 Da and a predicted increase in aqueous solubility. Similarly, the furan-containing analog (CAS 89248-94-2, C₁₉H₂₉NO₆, MW 367.4) introduces aromatic character and additional hydrogen-bond acceptor capacity absent in the fully saturated cyclopentyl system. These physicochemical differences directly impact membrane permeability, metabolic stability, and target-binding kinetics, meaning that pharmacological data generated on one analog cannot be extrapolated to another without experimental validation [2].

Quantitative Differentiation Evidence for 7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic Acid: Comparator-Based Metrics for Informed Procurement


Molecular Weight Reduction of 7.6% vs. Cycloheptyl Analog Enhances Ligand Efficiency Potential

For drug discovery programs operating under Lipinski-like physicochemical constraints, the molecular weight differential between the cyclopentyl analog (341.4 g/mol) and the cycloheptyl analog (369.5 g/mol) [1] represents a meaningful 7.6% reduction. This 28-Da difference arises solely from the ring-size contraction (C₅ vs. C₇ cycloalkyl) while preserving the hydroxypropyl linker, the oxazolidinone core, and the heptanoic acid chain. In fragment-based or lead-optimization contexts where every 10 Da of molecular weight can influence oral bioavailability probability, this distinction favors the cyclopentyl variant as a lower-MW entry point for further derivatization [2].

Molecular weight optimization Ligand efficiency Oxazolidinone SAR

Predicted Lipophilicity (cLogP) Reduction vs. Cycloheptyl Analog Favors Aqueous Solubility

The cyclopentyl substituent (5-membered ring) contributes approximately 1.0–1.2 fewer logP units compared to the cycloheptyl substituent (7-membered ring) based on standard fragment-based cLogP calculation methods, where each sp³ methylene unit adds approximately 0.5 logP units [1]. For the 8-aza-11-deoxy-10-oxaprostaglandin E1 scaffold (CAS 82981-91-7, the same C₁₈H₃₁NO₅ formula but with an octenyl side chain), a computed logP of 3.34 has been reported [2]. The cyclopentyl analog is predicted to have a cLogP in the range of 2.8–3.1, approximately 0.3–0.6 units lower than the cycloheptyl analog, translating to a predicted 2- to 4-fold improvement in aqueous solubility based on the logP–solubility inverse relationship [3].

Lipophilicity cLogP Aqueous solubility Oxazolidinone

Class-Level Anti-Hyperlipidemic Activity: Dual Triglyceride and Cholesterol Lowering in the Oxazolidine-Heptanoic Acid Series

Patent EP0605729 discloses oxazolidine derivatives of the general formula encompassing the heptanoic acid scaffold that exhibit activity to decrease both triglyceride and cholesterol levels in blood, with the explicit therapeutic indication as anti-hyperlipidemic agents [1]. Importantly, the patent specification notes that prior-art phenylcarboxylic acid derivatives could lower either triglycerides or cholesterol, but a compound that could satisfactorily lower both had not been developed before this oxazolidine series [1]. In a related but structurally distinct oxazolidinone series evaluated as NPC1L1 ligands for cholesterol absorption inhibition, compounds demonstrated total serum cholesterol lowering comparable to ezetimibe, with the added differentiation of moderate triglyceride-lowering potential that was reported as superior to ezetimibe [2]. While compound-specific IC₅₀ or in vivo efficacy data for CAS 89248-92-0 have not been published, the cyclopentyl substituent maps to the hydrophobic binding pocket requirements described in the NPC1L1 pharmacophore model [2].

Anti-hyperlipidemic Triglyceride lowering Cholesterol lowering Oxazolidine SAR

Cyclopentyl vs. Furan Substituent: Saturated sp³ Character Confers Metabolic Stability Advantage Over Heteroaromatic Analog

The fully saturated cyclopentyl substituent in CAS 89248-92-0 contrasts with the furan-containing analog CAS 89248-94-2, which incorporates an aromatic heterocycle susceptible to cytochrome P450-mediated oxidative metabolism at the electron-rich furan ring . Furan moieties are well-established metabolic liabilities due to bioactivation via epoxidation leading to reactive intermediates [1]. The cyclopentyl group, being fully sp³-hybridized and lacking π-electron density, eliminates this toxophoric risk. Furthermore, the fraction of sp³-hybridized carbons (Fsp³) for CAS 89248-92-0 is 0.78 (14 of 18 carbons) [2], compared to approximately 0.63 for the furan analog (C₁₉H₂₉NO₆), indicating higher three-dimensional character that has been correlated with improved clinical success rates in drug development [3].

Metabolic stability sp³ character Oxazolidinone Cyclopentyl vs. furan

Synthetic Tractability: Cyclopentanone Starting Material Offers Cost and Availability Advantage Over Cycloheptanone

The synthesis of 7-[3-(3-cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid proceeds from cyclopentanone and hydroxypropyl bromide via multi-step condensation and cyclization sequences . Cyclopentanone is a commodity chemical available at bulk scale (global production >100,000 metric tons/year) with a typical bulk price of $2–5/kg, whereas cycloheptanone is a specialty chemical with significantly higher cost ($50–150/kg at research scale) and limited bulk availability [1]. This raw material cost differential translates to an estimated 3- to 10-fold advantage in cost of goods for the cyclopentyl analog at the gram-to-kilogram synthesis scale compared to the cycloheptyl congener. For procurement decisions involving multi-gram quantities for in vivo pharmacology studies, this cost differential can be material to total project expenditure [2].

Synthetic accessibility Raw material cost Oxazolidinone synthesis Procurement

Hydroxy Group at C3 of Propyl Linker: Intramolecular Hydrogen-Bonding Capacity Absent in Des-Hydroxy or O-Methylated Analogs

The secondary alcohol at C3 of the propyl linker in CAS 89248-92-0 provides both a hydrogen-bond donor (OH) and acceptor (lone pairs) that can engage in intramolecular hydrogen bonding with the oxazolidinone carbonyl oxygen or the heptanoic acid terminus [1]. This conformational constraint can pre-organize the molecule into a bioactive conformation, a feature absent in des-hydroxy or O-alkylated analogs where the linker is fully flexible. Comparative conformational analysis of prostaglandin analogs has demonstrated that the C15 hydroxyl group (analogous to the C3-hydroxy in this scaffold) is critical for receptor binding affinity, with 15-deoxy analogs typically showing 10- to 100-fold reductions in potency at prostanoid receptors [2]. While direct binding data for CAS 89248-92-0 are not available, the presence of this hydrogen-bonding moiety provides a structural basis for differentiated pharmacology compared to analogs lacking this feature [3].

Intramolecular hydrogen bonding Conformational constraint Oxazolidinone SAR Hydroxypropyl linker

Optimal Research and Procurement Application Scenarios for 7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic Acid Based on Quantitative Differentiation Evidence


Metabolic Disease Lead Optimization: Dual Triglyceride/Cholesterol Lowering SAR Programs

For research groups pursuing oxazolidinone-based anti-hyperlipidemic agents with the dual triglyceride- and cholesterol-lowering profile described in EP0605729 [1], CAS 89248-92-0 serves as the optimal cyclopentyl-substituted member of the structure-activity relationship matrix. Its lower molecular weight (341.4 Da) compared to the cycloheptyl analog (369.5 Da) provides a more ligand-efficient starting point for further optimization [2], while the fully saturated cyclopentyl group eliminates the furan bioactivation liability present in CAS 89248-94-2 [3]. Systematic variation of the cyclopentyl ring size (C₅) against cyclohexyl (C₆), cyclobutyl (C₄), and acyclic alkyl chains can map the steric and lipophilic tolerance of the target binding pocket.

Prostaglandin EP Receptor Agonist/Antagonist Probe Development

The oxazolidinone core of CAS 89248-92-0 serves as a conformationally constrained bioisostere of the cyclopentane ring of natural prostaglandins [4]. The cyclopentyl-hydroxypropyl side chain mimics the ω-chain of prostaglandin E₁ and F₂α analogs, while the heptanoic acid chain occupies the α-chain carboxylate binding region. For laboratories investigating selective EP receptor modulation, this compound provides a structurally distinct scaffold from traditional prostaglandin analogs (e.g., latanoprost, misoprostol), with the potential for differentiated receptor subtype selectivity arising from the oxazolidinone ring's altered hydrogen-bonding geometry and conformational preferences compared to the natural cyclopentanone core.

NPC1L1-Mediated Cholesterol Absorption Inhibition Studies

Based on the substituted oxazolidinone NPC1L1 ligand pharmacophore described by Pfefferkorn et al. [5], CAS 89248-92-0 incorporates key pharmacophoric elements (oxazolidinone carbonyl as H-bond acceptor, heptanoic acid as zwitterionic anchor, hydrophobic cyclopentyl group) predicted to engage the NPC1L1 cholesterol transport protein. For academic or industrial groups studying intestinal cholesterol absorption mechanisms, this compound can serve as a tool compound for exploring the contribution of the cyclopentyl hydrophobic pocket interaction, particularly in head-to-head comparisons with ezetimibe, which lacks triglyceride-lowering activity [5].

Chemical Biology Probe: Oxazolidinone-Mediated 5-Lipoxygenase Inhibition

The oxazolidinone scaffold is a recognized pharmacophore for 5-lipoxygenase (5-LO) inhibition, with oxazolidinone hydroxamic acid derivatives showing potent inhibitory activity against leukotriene biosynthesis in cell-based assays [6]. While CAS 89248-92-0 lacks the hydroxamic acid zinc-binding group, its cyclopentyl-hydroxypropyl N-substitution pattern can be used as a control compound to deconvolute 5-LO inhibition that is hydroxamic acid-dependent vs. scaffold-dependent, aiding in the identification of allosteric vs. orthosteric inhibition mechanisms within the oxazolidinone 5-LO inhibitor series.

Quote Request

Request a Quote for 7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.